Benzamidoxime hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
InChI Key |
CVOJDESLSXPMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N.Cl |
Origin of Product |
United States |
Significance in Contemporary Chemical Synthesis and Materials Science
Benzamidoxime (B57231) hydrochloride and its derivatives are pivotal in various facets of chemical synthesis and materials science. The presence of both a hydroxyimino and an amino group on the same carbon atom imparts a unique reactivity profile, making amidoximes in general, and benzamidoxime specifically, versatile precursors for the synthesis of diverse heterocyclic compounds. researchgate.net This has led to their application in the development of a wide array of functional molecules.
In the realm of materials science, amidoxime-functionalized polymers have demonstrated a remarkable ability to adsorb uranium from seawater. researchgate.net Poly(acrylamidoxime) resins, for instance, exhibit high uptake of uranium, which can be subsequently eluted, showcasing the potential of these materials in resource recovery. researchgate.net The mechanism involves the formation of a complex between the uranyl ion and the amidoxime (B1450833) functional group. researchgate.net
Furthermore, the study of benzamidoxime derivatives extends to their potential biological activities. Research has shown that certain substituted benzamidoximes possess antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiiiarjournals.orgiiarjournals.org For example, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells. iiarjournals.orgiiarjournals.org The versatility of the benzamidoxime scaffold allows for the synthesis of a multitude of derivatives with tailored biological functions.
Overview of Benzamidoxime As a Versatile Chemical Scaffold
The benzamidoxime (B57231) structure serves as a foundational scaffold for the construction of more complex molecules with diverse applications. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzamidoxime scaffold is particularly valuable due to its inherent chemical functionalities that allow for a wide range of chemical modifications.
The ability to introduce substituents onto the benzene (B151609) ring and to modify the amidoxime (B1450833) group itself provides a pathway to fine-tune the physicochemical and biological properties of the resulting molecules. researchgate.net This modularity is a key feature of a versatile scaffold, enabling the systematic exploration of structure-activity relationships. For instance, the introduction of fluorine atoms into the benzamidoxime structure can significantly alter its electronic properties and biological activity. smolecule.com
The concept of a "privileged scaffold" is pertinent here, referring to molecular frameworks that are able to bind to multiple biological targets. While not explicitly defined as such in all literature, the wide range of biological activities reported for benzamidoxime derivatives suggests that it may function as a privileged scaffold in certain contexts. mdpi.com The ability to generate diverse libraries of compounds from a single, readily accessible core structure is a cornerstone of modern drug discovery and materials science. researchgate.netnih.govrsc.org
Historical Context and Evolution of Research on Benzamidoxime Derivatives
Classical and Contemporary Synthesis Routes from Nitriles
The most prevalent method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile functional group. nih.gov This approach is widely adopted due to the ready availability of nitrile starting materials. nih.gov
Reaction with Hydroxylamine Hydrochloride
This method has been successfully applied to a variety of substituted benzonitriles to produce the corresponding benzamidoxime derivatives. google.com For instance, 2,3-difluoro-6-trifluoromethylbenzonitrile has been converted to 2,3-difluoro-6-trifluoromethylbenzamidoxime using hydroxylamine hydrochloride in the presence of sodium carbonate. google.com
Influence of Acid-Binding Agents and Phase Transfer Catalysts
To facilitate the reaction between a nitrile and hydroxylamine hydrochloride, an acid-binding agent, or base, is crucial. nih.gov The base neutralizes the hydrochloric acid generated from hydroxylamine hydrochloride, allowing for the in situ formation of free hydroxylamine, which is the active nucleophile. nih.govyok.gov.tr Commonly used bases include sodium carbonate, sodium hydroxide (B78521), potassium carbonate, triethylamine, and sodium ethoxide. nih.govyok.gov.tr The choice of base can influence the reaction rate and yield.
Phase transfer catalysts (PTCs) can be employed to enhance the reaction rate and efficiency, particularly in biphasic systems. PTCs, such as benzyltriethylammonium chloride and polyethylene (B3416737) glycols (e.g., PEG-2000), facilitate the transfer of the hydroxylamine anion from the aqueous phase to the organic phase where the nitrile is dissolved. patsnap.com This increases the proximity of the reactants, leading to faster and more efficient conversion to the amidoxime (B1450833). patsnap.com For example, the use of benzyltriethylammonium chloride in the reaction of benzonitrile with hydroxylamine hydrochloride and sodium hydroxide has been shown to produce benzamidoxime in good yield. patsnap.com
Impact of Reaction Conditions (Temperature, Solvent Systems, pH)
The outcome of the synthesis of benzamidoxime and its derivatives is significantly influenced by various reaction parameters.
Temperature: The reaction temperature plays a critical role in the rate of amidoxime formation. While the addition of hydroxylamine can occur at room temperature, heating is often employed to reduce the reaction time. nih.gov Reactions are commonly performed at temperatures ranging from 40°C to 80°C, and sometimes at reflux. nih.govpatsnap.com For instance, heating a mixture of benzonitrile and hydroxylamine hydrochloride at 40-50°C has been reported to yield benzamidoxime. patsnap.com However, excessively high temperatures can lead to the formation of byproducts. google.com
Solvent Systems: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Alcohols, such as ethanol (B145695) and methanol, are frequently used as solvents. nih.gov Aqueous solutions of hydroxylamine have also been utilized, which can eliminate the need for a separate base and may lead to shorter reaction times. nih.gov Solvent-free conditions, sometimes under microwave or ultrasonic irradiation, have been explored as environmentally friendly alternatives that can lead to high yields in short reaction times. nih.govresearchgate.net The use of recyclable solvent systems, like polyethylene glycol (PEG), has also been investigated. ias.ac.in
pH: The pH of the reaction medium is a critical factor, as it affects the availability of the free hydroxylamine nucleophile. The reaction is typically carried out under basic or neutral conditions to ensure the deprotonation of hydroxylamine hydrochloride. nih.govpatsnap.com After the reaction is complete, the pH is often adjusted to the range of 6-7 with an acid, such as dilute hydrochloric acid, to precipitate the benzamidoxime product. patsnap.com The complexation of metal ions, which can affect yield, is also pH-dependent, with neutral pH being more favorable for the complexation of uranyl ions with benzamidoxime, for example. researchgate.net
Table 1: Influence of Reaction Conditions on Benzamidoxime Synthesis
| Parameter | Condition | Observation | Reference |
| Temperature | 40-60°C | Generally accelerates the reaction. | nih.govpatsnap.com |
| Room Temp | Possible but often results in longer reaction times. | nih.gov | |
| Solvent | Ethanol/Methanol | Commonly used, effective for dissolving reactants. | nih.gov |
| Water | Can eliminate the need for a base and shorten reaction time. | nih.gov | |
| Solvent-free (Ultrasound) | High yields and short reaction times. | nih.govresearchgate.net | |
| pH | Basic/Neutral | Favors the formation of free hydroxylamine. | nih.govpatsnap.com |
| 6-7 (Post-reaction) | Used for product precipitation. | patsnap.com |
Alternative Synthetic Pathways
While the reaction of nitriles with hydroxylamine is the most common route, several alternative methods for the synthesis of benzamidoximes have been developed.
From Thioamides and Hydroxylamine
Benzamidoximes can be synthesized by reacting the corresponding thioamide with hydroxylamine. researchgate.net This method is particularly useful when the thioamide is more readily available than the corresponding nitrile. yok.gov.tr In this procedure, hydroxylamine is liberated from its hydrochloride salt using an equivalent amount of an aqueous base like sodium carbonate. researchgate.net The thioamide is then added, and the reaction is typically carried out in a solvent such as ethanol under reflux conditions for several hours to yield the amidoxime. researchgate.net
Reduction of Nitrosolic and Nitrolic Acids
An older, less common, but historically significant method for preparing amidoximes involves the reduction of nitrosolic or nitrolic acids. yok.gov.trresearchgate.net Benzamidoxime was prepared by Wieland and Bauer through the reduction of benzonitrosolic acid with hydrogen sulfide. yok.gov.trresearchgate.net Similarly, the catalytic reduction of nitrolic acids has been described as a general method for the preparation of monoamidoximes. yok.gov.trresearchgate.net These methods, while historically important, are not as widely used today due to the accessibility of the nitrile-based routes.
Table 2: Summary of Alternative Synthetic Pathways
| Starting Material | Reagent(s) | Product | Reference |
| Thioamide | Hydroxylamine, Sodium Carbonate | Amidoxime | yok.gov.trresearchgate.net |
| Nitrosolic Acid | Hydrogen Sulfide | Amidoxime | yok.gov.trresearchgate.net |
| Nitrolic Acid | Catalytic Reduction | Monoamidoxime | yok.gov.trresearchgate.net |
Reaction of Ammonia with Hydroximic Acid Chlorides
The synthesis of benzamidoxime can be achieved through the reaction of a hydroximic acid chloride, specifically N-hydroxybenzimidoyl chloride, with ammonia. researchgate.netyok.gov.tr This method, utilized by Werner, involves the direct chlorination of benzaldoxime (B1666162) to form the N-hydroxybenzimidoyl chloride intermediate. researchgate.net This intermediate readily reacts with ammonia, resulting in the formation of benzamidoxime. researchgate.netclockss.org The reaction demonstrates the replacement of the chlorine atom in the hydroximoyl chloride with an amino group from ammonia. clockss.org This procedure has also been successfully applied to the preparation of derivatives such as o-chlorobenzamidoxime and terephthalamidoxime. researchgate.netyok.gov.tr
Reduction of Oxyamidoximes
Another synthetic pathway to benzamidoxime involves the reduction of an oxyamidoxime intermediate. researchgate.netyok.gov.tr This two-step process, reported by Ley and Ulrich, begins with the reaction of hydroximic acid chlorides (chloroximes) with hydroxylamine to yield a benzoxyamidoxime. researchgate.netyok.gov.tr The resulting oxyamidoxime is then reduced to the corresponding amidoxime. electronicsandbooks.com Specifically, the reduction of benzoxyamidoxime to benzamidoxime is accomplished using sulfur dioxide (SO2) at 0°C, providing a good yield of the final product. researchgate.netyok.gov.trsbq.org.br The reduction of benzamidoxime derivatives to their corresponding benzamidines has also been studied in various biological and chemical systems. nih.govresearchgate.net
Action of Hydroxylamine on Iminoethers and Amidine Hydrochlorides
Benzamidoxime can also be synthesized by reacting hydroxylamine with either iminoethers or amidine hydrochlorides, as reported by Pinner. researchgate.netelectronicsandbooks.com
In the first approach, ethyl iminobenzoate, an iminoether, is treated with hydroxylamine to yield benzamidoxime. researchgate.netelectronicsandbooks.com However, since the starting iminoether is typically synthesized from benzonitrile, this route is often considered less practical than the direct reaction of hydroxylamine with the nitrile. researchgate.netelectronicsandbooks.com The Pinner reaction traditionally refers to the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be converted to other functional groups. wikipedia.orgorganic-chemistry.org
Alternatively, benzamidine hydrochloride can be treated with hydroxylamine to produce benzamidoxime. researchgate.netelectronicsandbooks.com This method also has limited practical interest because amidines themselves are generally prepared from the corresponding amidoximes or nitriles. researchgate.net
Green Chemistry Approaches in Benzamidoxime Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of benzamidoxime and its derivatives from nitriles and hydroxylamine hydrochloride can be significantly expedited using microwave irradiation. evitachem.comvulcanchem.com This method often leads to higher yields in drastically reduced reaction times compared to conventional heating methods. nih.gov For instance, reactions that might take several hours with conventional heating can often be completed in minutes under microwave conditions. vulcanchem.comoatext.com This technique has been applied to the synthesis of various heterocyclic compounds derived from amidoximes, such as 1,2,4-oxadiazoles. researchgate.net
| Reactants | Conditions | Reaction Time | Yield | Reference |
| Benzonitrile, Hydroxylamine HCl | Microwave Irradiation | 30 min | - | vulcanchem.com |
| Aromatic Aldehydes, Cyanoacetamide | Microwave Irradiation (160-320W) | 30-60 sec | - | oatext.com |
| Benzimidazole derivatives | Microwave Irradiation | Shorter than conventional | Improved | nih.gov |
Ultrasonic Synthesis
Ultrasonic synthesis, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, leading to enhanced reaction rates and yields. The synthesis of amidoximes from nitriles and hydroxylamine hydrochloride has been shown to be efficient and rapid under ultrasonic irradiation in a water/ethanol medium. researchgate.net This method offers several advantages, including shorter reaction times, easier work-up procedures, and good yields. researchgate.net Some protocols are performed solvent-free, further enhancing their green credentials. nih.gov For example, benzamidoxime used as a catalyst has been synthesized by placing a flask containing hydroxylamine hydrochloride, sodium carbonate, water, benzonitrile, and ethanol into an ultrasonic bath. scielo.org.mx
| Reactants | Conditions | Reaction Time | Yield | Reference |
| Nitriles, Hydroxylamine HCl | Ultrasound (40 kHz), Water/Ethanol | Short | Moderate to High | researchgate.net |
| Nitriles, Hydroxylamine | Ultrasound, Solvent-free | Short | 70-85% | nih.gov |
| Trichloroacetoamidoxime, Benzoyl Chlorides | Ultrasound, Ethyl Acetate (B1210297) | 15 min | - | rjptonline.org |
Ionic Liquid-Supported Nano-Metal Catalysis
A notable green chemistry approach involves a two-step synthesis of benzamidine derivatives where benzamidoxime is a key intermediate. google.comgoogle.com In the first step, benzamidoxime is formed from benzonitrile and hydroxylamine hydrochloride. google.comgoogle.com The second step involves the hydrogenation reduction of the benzamidoxime to benzamidine, which is catalyzed by an ionic liquid-supported nano-metal catalyst, such as rhodium(0) or other noble metals like gold and palladium. google.comgoogle.comrsc.org
This catalytic system is highly efficient and offers significant advantages, including high catalyst activity and recoverability. google.comgoogle.com The hydrogenation is typically carried out under mild pressure (0.1–1 MPa). google.com The use of ionic liquids as a support for the nano-metal catalyst enhances stability and allows for the catalyst to be recycled and reused multiple times without a significant loss of activity, making the process more sustainable and environmentally friendly. google.comsmolecule.com
| Reaction Step | Catalyst System | Key Features | Reference |
| Reduction of Benzamidoxime to Benzamidine | Ionic Liquid-Supported Rh(0) or other nano-metal catalyst | High activity, Catalyst is recoverable and reusable, Mild pressure (0.1-1 MPa) | google.comgoogle.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times and energy consumption. For the synthesis of benzamidoxime and its derivatives, these approaches are gaining traction.
One notable solvent-free method involves the reaction of a benzhydryl amine with ethyl acetohydroxamate at 120°C under magnetic stirring for 30 hours to produce the corresponding amidoxime. nih.gov This method, while applied to a derivative, highlights the feasibility of forming the amidoxime functional group without a solvent. Another approach utilizes microwave irradiation to accelerate reactions, a technique that has been successfully employed for the solvent-free synthesis of various heterocyclic compounds and could be adapted for this compound production. oatext.comorganic-chemistry.orgmdpi.com For instance, the condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide is achieved in just 10 minutes for aldimines under microwave-promoted, solvent-free conditions, using Ti(OEt)4 as a catalyst. organic-chemistry.org While not a direct synthesis of this compound, this demonstrates the potential of microwave-assisted, solvent-free methods for analogous reactions.
Research has also shown the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which are derivatives of benzamidoxime, under solvent-free conditions using microwave irradiation. researchgate.net This further underscores the potential of these energy-efficient and environmentally benign techniques in the broader context of benzamidoxime chemistry.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is crucial for tuning the physicochemical and biological properties of the resulting molecules. This often requires precise control over the placement of functional groups on the benzene (B151609) ring.
Regioselective Functionalization Strategies
Regioselective functionalization aims to introduce substituents at specific positions of the benzamidoxime molecule. This can be achieved by starting with an appropriately substituted benzonitrile. The synthesis of various substituted benzamidoximes has been reported, where the position of the substituent on the final product is determined by its position on the initial benzonitrile. google.com For example, the synthesis of 2,3-difluoro-6-trifluoromethylbenzamidoxime is achieved by reacting 2,3-difluoro-6-trifluoromethylbenzonitrile with hydroxylamine hydrochloride. google.com This highlights a common strategy where the regiochemistry is established in the starting material.
While direct regioselective functionalization of the benzamidoxime ring is less commonly documented, principles from the synthesis of other substituted heterocycles can be informative. For instance, palladium-catalyzed C-H alkenylation of imidazoles has been shown to achieve high regioselectivity. rsc.org Similar metal-catalyzed approaches could potentially be developed for the direct and controlled functionalization of the benzamidoxime aromatic ring. The development of such methods would offer greater flexibility in the synthesis of novel benzamidoxime derivatives.
The table below presents examples of substituted benzamidoxime derivatives synthesized from their corresponding benzonitriles.
| Starting Benzonitrile Derivative | Resulting Benzamidoxime Derivative |
| 2,3-difluoro-6-trifluoromethylbenzonitrile | 2,3-difluoro-6-trifluoromethylbenzamidoxime |
| p-(aminomethyl)benzonitrile | p-(aminomethyl)benzamidoxime |
| p-nitrobenzonitrile | p-nitrobenzamidoxime |
Design and Synthesis of Amphiphilic Benzamidoxime Derivatives
Amphiphilic molecules, which possess both hydrophilic and lipophilic domains, are of significant interest for their potential applications in drug delivery and as antioxidants in multiphase systems. The design and synthesis of amphiphilic benzamidoxime derivatives have been successfully achieved, demonstrating the versatility of the benzamidoxime scaffold. chem-soc.si
A key synthetic strategy begins with 4-cyanophenol, which is first reacted with epichlorohydrin. chem-soc.siresearchgate.net The resulting epoxide is then subjected to nucleophilic substitution with various long-chain aliphatic amines to introduce the lipophilic tail. chem-soc.siresearchgate.net Finally, the nitrile functionality is converted to the hydrophilic amidoxime group using hydroxylamine hydrochloride in refluxing anhydrous ethanol with potassium carbonate. chem-soc.siresearchgate.net This synthetic route allows for the systematic variation of the lipophilic chain length. chem-soc.si
The hydrophilic-lipophilic balance (HLB) of these derivatives can be calculated, providing a measure of their amphiphilicity. As expected, the HLB value decreases with increasing length of the alkyl chain, indicating a more lipophilic character. chem-soc.si The antioxidant activity of these amphiphilic benzamidoxime derivatives has been evaluated, with results showing that they are potent radical scavengers. chem-soc.siresearchgate.net
The following table summarizes the key steps in the synthesis of amphiphilic benzamidoxime derivatives.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-cyanophenol, Epichlorohydrin | NaOH/H₂O, Dioxane, r.t., 12 h | 4-((oxiran-2-yl)methoxy)benzonitrile |
| 2 | 4-((oxiran-2-yl)methoxy)benzonitrile, Aliphatic amines (e.g., n-hexylamine, n-octylamine) | Ca(OTf)₂, Anhydrous dioxane, Reflux, 6 h | Amphiphilic nitrile intermediates |
| 3 | Amphiphilic nitrile intermediates, Hydroxylamine hydrochloride | K₂CO₃, Anhydrous ethanol, Reflux, 12 h | Amphiphilic benzamidoxime derivatives |
General Reactivity Profiles of the Amidoxime Moiety
The amidoxime functional group, characterized by the structure -C(=NOH)NH2, is the cornerstone of benzamidoxime's reactivity. This group imparts a dual nature to the molecule, allowing it to act as both a nucleophile and a base. The presence of both an amino group (-NH2) and a hydroxylamino group (=NOH) within the same functional group leads to a complex and interesting chemical behavior. rsc.orgcymitquimica.com
Molecular orbital calculations have confirmed that the amino-oxime tautomer of benzamidoxime is more stable than its α-hydroxyaminobenzylideneamine counterpart. rsc.org This stability, however, does not preclude the significant reactivity of the molecule. The amidoxime group is known to be a potent α-nucleophile, exhibiting enhanced reactivity in acyl group transfer reactions. researchgate.netresearchgate.net This heightened nucleophilicity is attributed to the "α-effect," where the presence of an adjacent atom with lone pair electrons (in this case, the nitrogen of the amino group) enhances the reactivity of the nucleophilic oxygen atom. researchgate.net
The reactivity of the amidoxime moiety is also influenced by pH. In acidic conditions, the nitrogen of the oxime can be protonated. mdpi.com Conversely, under basic conditions, the hydroxyl group can be deprotonated to form an amidoximate anion, which is also a reactive species. nih.gov The pKa values for benzamidoxime have been experimentally determined, with pKa1 at 4.85 (corresponding to the protonated oxime nitrogen) and pKa2 at 12.36 (corresponding to the deprotonation of the oxime hydroxyl group). mdpi.com This dualistic acid-base character allows the amidoxime group to participate in a wide array of reactions under varying conditions.
Furthermore, the amidoxime functional group can engage in tautomerization between the oxime and nitrone forms. While the oxime form is generally more stable, the nitrone tautomer can exhibit higher reactivity in certain reactions, such as cycloadditions. nih.gov The presence of electron-donating groups can stabilize the nitrone form, thereby influencing the reaction pathway. nih.gov
Acylation Reactions of Benzamidoximes
The acylation of benzamidoximes is a pivotal reaction, often serving as the initial step in the synthesis of more complex molecules, particularly heterocycles. This process typically involves the reaction of benzamidoxime with an acylating agent, such as an acid chloride or anhydride.
Formation of O-Acyl Adducts
Under neutral or mildly basic conditions, the acylation of benzamidoxime predominantly occurs at the oxygen atom of the oxime group, leading to the formation of O-acyl benzamidoximes. rsc.orgresearchgate.net This regioselectivity is a manifestation of the α-effect, which enhances the nucleophilicity of the oxime oxygen. researchgate.net The reaction of benzamidoxime with various acylating agents, including ethyl chloroformate and benzoyl fluoride, has been shown to yield O-acyl adducts. rsc.org The rate of this O-acylation is significantly faster than that of the corresponding acylation of benzaldoxime, highlighting the catalytic role of the adjacent amino group. rsc.org
The formation of these O-acyl adducts is a critical step in the synthesis of 1,2,4-oxadiazoles, as these intermediates readily undergo cyclization. acs.orgcas.cz
Mechanistic Aspects of Acylamidoxime Formation
The mechanism of O-acylation of amidoximes is believed to involve intramolecular catalysis. Two primary mechanisms have been proposed. One involves intramolecular general base catalysis, where the amino group assists in the deprotonation of the hydroxyl group as it attacks the acylating agent. rsc.org An alternative mechanism suggests hydrogen bonding between the amino group and the carbonyl oxygen of the acylating agent, which stabilizes the transition state. rsc.org
Kinetic studies have shown that the rate of acylation is dependent on the basicity of the amidoxime and the lability of the leaving group on the acylating agent. rsc.org A higher basicity of the amidoxime and a better leaving group on the acylating agent lead to a faster reaction rate. rsc.org The relationship between the logarithm of the rate constant and the pKa of the amidoxime exhibits a large slope, suggesting that the proton is nearly completely transferred from the hydroxyl group to the nitrogen atom in the transition state. rsc.org
Cyclization Reactions and Heterocycle Formation
Benzamidoxime and its derivatives are valuable building blocks in heterocyclic chemistry, primarily due to their ability to undergo cyclization reactions to form a variety of ring systems. researchgate.net
Synthesis of 1,2,4-Oxadiazoles
The most prominent application of benzamidoxime in heterocyclic synthesis is the preparation of 1,2,4-oxadiazoles. researchgate.netrjptonline.org This synthesis is typically achieved through a two-step process involving the O-acylation of benzamidoxime followed by cyclodehydration of the resulting O-acyl benzamidoxime. acs.org
The cyclization of O-benzoylbenzamidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles has been extensively studied. cas.cz This reaction proceeds with high yields (often exceeding 90%) in various media, including water-alcohol mixtures. cas.cz The rate of cyclization is influenced by substituents on both the benzamidoxime and the benzoyl moieties. Electron-donating substituents on the benzamidoxime ring and electron-withdrawing substituents on the benzoyl group accelerate the reaction. cas.cz
Several catalytic systems have been developed to promote the synthesis of 1,2,4-oxadiazoles from benzamidoximes. For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been shown to be an efficient catalyst for the reaction between benzamidoximes and organic nitriles to directly form 1,2,4-oxadiazoles. acs.org Another effective reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitates both the formation and cyclodehydration of O-acyl benzamidoximes in a one-pot synthesis. nih.gov Microwave-assisted methods have also been employed to expedite this cyclization. acs.org
The mechanism of the cyclization of O-acyl benzamidoximes is thought to involve a polar cyclization step followed by a rate-determining proton transfer. rsc.org In acid-catalyzed conditions, the reaction can proceed alongside hydrolysis of the O-acyl intermediate back to benzamidoxime and the corresponding carboxylic acid. cas.czgrafiati.com
| Reactants | Catalyst/Reagent | Product | Reference |
| Benzamidoxime, Organic Nitriles | p-Toluenesulfonic acid, Zinc chloride | 3,5-Disubstituted 1,2,4-oxadiazoles | acs.org |
| Benzamidoxime, Carboxylic Acids | 1,1'-Carbonyldiimidazole | 3,5-Disubstituted 1,2,4-oxadiazoles | nih.gov |
| Benzamidoxime, 3-Aryl-acryloyl chlorides | Potassium carbonate | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |
| Benzamidoxime, Trichloroacetic anhydride | Heat | 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole | google.com |
Other Heterocyclic Ring Systems Derived from Benzamidoxime
While the synthesis of 1,2,4-oxadiazoles is the most common application, benzamidoxime can serve as a precursor for other heterocyclic systems as well. researchgate.net For example, the reaction of 2-aminobenzamidoxime with aldehydes leads to the formation of dihydroquinazoline (B8668462) derivatives. nih.gov This reaction proceeds through the formation of a Schiff base, followed by a rapid intramolecular cyclization. nih.gov The versatility of the amidoxime functional group allows for its participation in various cyclization strategies, leading to the synthesis of diverse heterocyclic scaffolds, including imidazoles, imidazolines, benzoxazoles, and pyrimidines. researchgate.net
Reduction Reactions to Benzamidines
Benzamidoxime can be converted to its corresponding amidine, benzamidine, through reduction reactions. This transformation is significant both in synthetic chemistry and in biological systems. In vivo studies have shown that after administration of benzamidoxime to rats and rabbits, benzamidine is detected in high concentrations in biological samples, indicating a ready retro-reduction. nih.govebi.ac.uk This biotransformation suggests that while benzamidine can undergo N-hydroxylation to form benzamidoxime, the reverse reaction also occurs efficiently. nih.gov
Catalytic hydrogenation is a primary method for the reduction of benzamidoxime to benzamidine. smolecule.com This process typically involves the use of hydrogen gas (H₂) and a transition metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). organicchemistrydata.org While the specific mechanistic details for benzamidoxime are based on general principles of hydrogenation, the reaction involves the addition of hydrogen across the C=N double bond and the reductive cleavage of the N-O bond of the hydroxylamine group.
The generally accepted mechanism on the catalyst surface proceeds as follows:
Adsorption : Both benzamidoxime and molecular hydrogen are adsorbed onto the surface of the metal catalyst. organicchemistrydata.org
Hydrogen Activation : The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bind to the catalyst surface, forming metal-hydride bonds (M-H). organicchemistrydata.org
Hydrogen Transfer : The adsorbed benzamidoxime undergoes a stepwise transfer of hydrogen atoms from the catalyst surface. This process reduces the C=N double bond and subsequently cleaves the N-O bond, replacing the hydroxyl group with a hydrogen atom.
Desorption : The final product, benzamidine, is desorbed from the catalyst surface, freeing the active site for the next catalytic cycle.
The reactivity in catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. illinois.edu For instance, Raney Nickel is a common catalyst used for such reductions. illinois.eduevitachem.com
The primary reductive pathway for benzamidoxime leads to the formation of benzamidine. In biological systems, this is referred to as a retro-reduction. nih.gov This process is catalyzed by an enzyme system containing the mitochondrial amidoxime reducing component (mARC), which is a molybdoenzyme. researchgate.netresearchgate.net For its catalytic effect, this system requires the synergy of three components: mARC, cytochrome b5 (CYB5), and a suitable reductase. researchgate.net This enzyme system is responsible for the N-reduction of various N-hydroxylated compounds, acting as a counterpart to oxidative enzymes like cytochrome P450. researchgate.net
In chemical synthesis, reductive cleavage of the N-O bond is the key step. Mechanistic studies on related compounds, such as azoarenes, have detailed reductive cleavage pathways that may offer insight. For example, the nickel-catalyzed reductive cleavage of the N=N double bond in azoarenes involves a 4-electron reduction on two Ni(0) centers to form a bridging imido intermediate. kuleuven.be While the N-O bond in benzamidoxime is a sigma bond rather than a pi bond, its cleavage is the defining step of the reduction to the amidine.
Oxidative Transformations of Benzamidoxime
Benzamidoxime undergoes oxidative transformations, particularly through enzymatic systems, leading to various products including the corresponding amide or nitrile and the release of nitrogen oxides. mdpi.comnih.gov
The oxidation of benzamidoxime is notably catalyzed by microsomal enzymes, specifically the cytochrome P450 (CYP450) system. mdpi.comnih.govmdpi.com These reactions are dependent on the presence of NADPH and molecular oxygen (O₂). mdpi.comnih.gov Studies with rat liver microsomes have shown that arylamidoximes are oxidized to form the corresponding amides and nitriles. nih.gov
The involvement of CYP450 is confirmed by several factors:
Inhibition : The reaction is strongly inhibited by known CYP450 inhibitors like carbon monoxide (CO) and miconazole. researchgate.net
Induction : The reaction rate is significantly increased in microsomes from rats treated with CYP450 inducers, such as dexamethasone, which specifically induces the CYP3A subfamily. nih.govresearchgate.net
The mechanism of microsomal oxidation can follow two main pathways:
Formation of Nitriles : This pathway is generally not inhibited by superoxide (B77818) dismutase (SOD) and is believed to be carried out by a high-valent P450-iron-oxo complex. nih.govmdpi.com
Formation of Amides : This pathway is significantly inhibited by SOD (70-100%), suggesting that the superoxide radical anion (O₂•−), derived from the oxidase function of CYP450, is the main active species responsible for the oxidative cleavage leading to the amide. nih.gov A minor portion of this transformation may involve other species, like the P450 Fe(II)-O₂ complex. nih.govresearchgate.net
The rate of microsomal oxidation of some arylamidoximes can decrease over time due to the inactivation of cytochromes by the formation of P450-Fe(II)-NO complexes. mdpi.comresearchgate.net
A key feature of benzamidoxime oxidation is the cleavage of the C=N bond, which results in the release of nitric oxide (NO) and related nitrogen oxides like nitrites (NO₂⁻) and nitrates (NO₃⁻). mdpi.comnih.gov This process is catalyzed by various hemeproteins, including cytochrome P450. mdpi.comresearchgate.net The formation of NO during the oxidation of amidoximes by rat liver microsomes has been demonstrated through the detection of cytochrome P450-Fe(II)-NO complexes via spectroscopy. researchgate.net
The proposed mechanism for the oxidative cleavage of the C=N(OH) bond involves the superoxide radical anion (O₂•−) as a primary active species. nih.gov This is supported by experiments showing that the xanthine-xanthine oxidase system, which generates O₂•−, can produce similar oxidation products. nih.gov The reaction of O₂•− with the amidoxime leads to the selective formation of the corresponding benzamide (B126) and nitrogen oxides. researchgate.net While O₂•− is the main oxidant for amide formation, other species are involved in nitrile formation. nih.gov The oxidation of benzamidoxime with certain chemical oxidants can be directed to selectively produce either the amide or the nitrile. For example, using 2-iodoxybenzoic acid (IBX) yields primarily the amide, while an IBX/tetraethylammonium bromide (TEAB) system yields the nitrile. mdpi.com
Crotylation Reactions Catalyzed by Benzamidoxime
Benzamidoxime has been effectively employed as a renewable organocatalyst in the crotylation of various aldehydes. scielo.org.mxscielo.org.mx This reaction provides a highly diastereoselective and efficient method for synthesizing homoallylic alcohols, which are valuable synthetic intermediates. scielo.org.mx The process uses potassium (Z)- or (E)-crotyltrifluoroborates as the crotylating agent. scielo.org.mxresearchgate.net
The reaction is typically fast, chemoselective, and proceeds in good to excellent yields, often without needing further purification of the product. scielo.org.mxgrafiati.com A key advantage of this method is the use of water as a primary solvent and the easy recovery of the benzamidoxime catalyst through simple extraction. scielo.org.mxscielo.org.mx UV spectroscopy studies indicate an interaction between the benzamidoxime catalyst and the organotrifluoroborate during the reaction. scielo.org.mx The nature of substituents on the aromatic ring of the aldehyde substrate has been observed to have only a minor influence on the reaction's yield and stereoselectivity. researchgate.net
The optimized reaction involves the aldehyde, potassium crotyltrifluoroborate, and a catalytic amount of benzamidoxime (e.g., 10 mol%) in a mixture of water and dichloromethane (B109758) (CH₂Cl₂). scielo.org.mx
Table 1: Benzamidoxime-Mediated Crotylation of Aldehydes Data sourced from a study on the crotylation of different aldehydes using potassium (Z)- and (E)-crotyl trifluoroborates catalyzed by benzamidoxime. researchgate.net
| Entry | Aldehyde Substrate | Crotyltrifluoroborate Isomer | Product | Yield (%) |
| 1 | p-Bromobenzaldehyde | (Z) | syn-Homoallylic alcohol | 88 |
| 2 | p-Bromobenzaldehyde | (E) | anti-Homoallylic alcohol | 90 |
| 3 | p-Nitrobenzaldehyde | (Z) | syn-Homoallylic alcohol | 91 |
| 4 | p-Nitrobenzaldehyde | (E) | anti-Homoallylic alcohol | 92 |
| 5 | p-Chlorobenzaldehyde | (Z) | syn-Homoallylic alcohol | 87 |
| 6 | p-Chlorobenzaldehyde | (E) | anti-Homoallylic alcohol | 89 |
| 7 | Benzaldehyde | (Z) | syn-Homoallylic alcohol | 92 |
| 8 | Benzaldehyde | (E) | anti-Homoallylic alcohol | 93 |
| 9 | p-Methylbenzaldehyde | (Z) | syn-Homoallylic alcohol | 90 |
| 10 | p-Methylbenzaldehyde | (E) | anti-Homoallylic alcohol | 91 |
Regio- and Chemoselectivity Studies
Benzamidoxime has been identified as an effective catalyst in the crotylation of aldehydes, demonstrating high levels of selectivity. scielo.org.mx The methodology is noted for being simple, rapid, and highly diastereoselective. scielo.org.mx Studies involving various aldehydes have shown that the reactions mediated by benzamidoxime are both regio- and chemoselective. scielo.org.mxresearchgate.net
In reactions with α,β-unsaturated aldehydes, the process is highly regioselective, yielding exclusively the 1,2-addition product. scielo.org.mx This indicates a preferential attack at the carbonyl carbon over the β-carbon of the conjugated system.
The chemoselectivity of the reaction was demonstrated using 4-cyanobenzaldehyde. scielo.org.mx When this substrate was reacted with potassium (E)-crotyltrifluoroborate in the presence of benzamidoxime, the reaction occurred exclusively at the aldehyde's carbonyl carbon, with the cyano group remaining unaffected. scielo.org.mx This highlights the catalyst's ability to discriminate between different reactive functional groups within the same molecule. scielo.org.mx
Table 1: Regio- and Chemoselectivity of Benzamidoxime-Mediated Crotylation
| Substrate | Reagent | Selectivity Type | Outcome | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Aldehyde | Potassium Crotyltrifluoroborate | Regioselective | Exclusive formation of the 1,2-addition product. | scielo.org.mx |
Catalytic Cycle and Interaction with Organotrifluoroborates
Benzamidoxime functions as a renewable catalyst in the crotylation of aldehydes using potassium organotrifluoroborates. scielo.org.mxresearchgate.net It can be easily recovered from the reaction mixture through a simple acid-base extraction process with a recovery rate of approximately 85 ± 5%. scielo.org.mx
Mechanistic investigations, including studies using ultraviolet spectroscopy, have indicated a direct interaction between benzamidoxime and the organotrifluoroborate salt during the crotylation reaction. scielo.org.mx While the precise structure of the intermediate complex has not been fully elucidated, this interaction is crucial for the catalytic activity. The catalytic cycle in reactions involving organotrifluoroborates generally involves key steps such as precatalyst activation, oxidative addition, transmetalation, and reductive elimination. nih.gov In the benzamidoxime-mediated system, the amidoxime is thought to act as a chelating agent, facilitating the transfer of the crotyl group from the boron atom to the aldehyde. researchgate.net This method has proven effective for synthesizing homoallylic alcohols in good to excellent yields with short reaction times, using water as the primary solvent. scielo.org.mx
Thermolytic Decomposition Pathways of Benzamidoxime Derivatives
The thermal stability and decomposition of benzamidoxime and its derivatives have been the subject of mechanistic studies. ias.ac.inresearchgate.netresearchgate.net Benzamidoxime itself is reported to be stable up to 170°C. researchgate.net Upon heating above this temperature, it decomposes to yield a variety of products. researchgate.net Similarly, the thermolysis of N-substituted benzamidoxime derivatives proceeds above 220°C. researchgate.net
The decomposition processes are generally interpreted in terms of a free radical mechanism, which involves the initial homolytic cleavage (homolysis) of the N-O and/or C-N bonds. ias.ac.inresearchgate.net The presence of a radical scavenger like tetralin during the thermolysis of N-arylbenzamidoximes led to the formation of products such as 1-hydroxytetralin, α-tetralone, and 1,1'-bitetralyl, further supporting the free radical pathway. ias.ac.inresearchgate.net
The products formed from the thermolysis of benzamidoxime and its N-aryl derivatives are diverse and depend on the specific starting material.
Table 2: Products from the Thermolytic Decomposition of Benzamidoxime and its Derivatives
| Compound | Decomposition Conditions | Major Products | Other Products | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Benzamidoxime | Heated above 170°C | 3,5-diphenyl-1,2,4-oxadiazole, 3,5-diphenyl-l,2,4-triazole | Nitrogen, nitrous oxide, ammonia, water, benzonitrile, benzamide, 2,4,6-triphenyl-1,3,5-triazine | Not specified | researchgate.net |
| N-2-pyridylbenzamidoxime | Heated under N₂ for 5 hrs | 2-phenyl-1H-imidazo[4,5-b]pyridine (52.4%), N-(pyridin-2-yl)benzamide (18.11%) | 2-hydroxypyridine, benzonitrile, benzoic acid, 2-aminopyridine, 2-phenyloxazolo[4,5-b]pyridine, 9H-pyrrolo[2,3-b:5,4-b']dipyridine, 2,4,6-triphenyl-1,3,5-triazine | Free radical (N-O and/or C-N bond homolysis) | ias.ac.in |
| N-α-naphthylbenzamidoxime | Heated under N₂ | N-(α-Naphthyl)benzamide, 2-Phenyl-3H-naphtho[2,1-d] imidazole | Benzonitrile, benzoic acid, α-naphthylamine, 2-phenylnaphtho[1,2-d]oxazole | Free radical (N-O and/or C-N bond homolysis) | ias.ac.in |
Structural Elucidation and Conformational Analysis of Benzamidoxime Hydrochloride
X-ray Crystallography Studies
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. Studies on benzamide (B126) oxime and its analogues reveal key details about its solid-state conformation, hydrogen bonding networks, and supramolecular architecture.
The conformation of the amidoxime (B1450833) group (-C(NH₂)=NOH) is a critical structural feature. In the solid state, benzamide oxime predominantly adopts the Z-configuration with respect to the C=N double bond, where the amino (-NH₂) and hydroxyl (-OH) groups are positioned on the same side. This arrangement is the most stable conformation. researchgate.net This configuration is stabilized by favorable intramolecular interactions. The oxime group in the crystal structure of benzamide oxime has been reported with a C-C-N-O torsion angle of approximately -179.4°, indicating an anti-periplanar relationship between the phenyl ring and the hydroxyl group. researchgate.net
Hydrogen bonding plays a crucial role in defining the crystal structure of benzamidoxime (B57231) and its derivatives.
Intermolecular Hydrogen Bonding: In the crystal structure of neutral benzamide oxime, molecules are linked by a network of intermolecular hydrogen bonds. Specifically, O—H···N and N—H···O interactions are observed, where the hydroxyl group of one molecule donates a hydrogen to the imine nitrogen of a neighboring molecule, and the amino group donates a hydrogen to the hydroxyl oxygen of another molecule. researchgate.net These interactions connect the molecules into extended chains and layers.
Intramolecular Hydrogen Bonding: The Z-configuration facilitates the formation of an intramolecular N—H···O hydrogen bond between one of the amino protons and the hydroxyl oxygen. This type of interaction has been explicitly noted in the crystal structure of derivatives such as 4-chlorobenzamidoxime, where it helps to stabilize the molecular conformation. researchgate.net
For benzamidoxime hydrochloride, the hydrogen bonding network would be significantly influenced by the protonation of the amidoxime group and the presence of the chloride counter-ion. The protonated amidoxime would serve as a stronger hydrogen bond donor, and the chloride ion would act as a hydrogen bond acceptor, leading to a more complex and robust three-dimensional network.
| Atoms (A-B-C-D) | Angle (°) |
|---|---|
| O1—N2—C7—N1 | 3.2 (2) |
| O1—N2—C7—C1 | -179.43 (14) |
| N2—C7—C1—C6 | 21.8 (3) |
| N1—C7—C1—C6 | -160.7 (2) |
Data sourced from Xu & Li (2008). researchgate.net
The combination of intermolecular hydrogen bonds dictates the higher-order arrangement, or supramolecular assembly, of the molecules in the crystal. For benzamide oxime, the N—H···O and O—H···N hydrogen bonds link the molecules into a two-dimensional supramolecular structure. researchgate.net This layered arrangement is a common motif in the crystal packing of benzamide derivatives, where hydrogen-bonded chains or sheets are further organized through weaker van der Waals forces. The specific assembly in the hydrochloride salt would likely involve the chloride ions bridging protonated benzamidoxime molecules, potentially forming a more intricate three-dimensional lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for determining molecular structure in solution. Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms within a molecule.
The expected ¹H NMR spectrum of this compound in a polar solvent like DMSO-d₆ or D₂O would show distinct signals corresponding to the aromatic protons and the exchangeable protons of the amidoxime group.
Aromatic Protons: The protons on the benzene (B151609) ring would typically appear as a complex multiplet in the region of 7.3-7.8 ppm.
Exchangeable Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and would likely appear as broad singlets. In the hydrochloride salt, the amidoxime group is protonated, and these signals (for -NH₂ and =N⁺(H)OH) would be expected further downfield, potentially in the 9.0-12.0 ppm range, depending on the solvent and concentration.
The reported chemical shifts for 4-chlorobenzamidoxime in CDCl₃ are presented below as an illustrative example.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.62–7.64 | Multiplet | 2H | Aromatic Protons (ortho to -C(NOH)NH₂) |
| 7.31–7.32 | Multiplet | 2H | Aromatic Protons (ortho to -Cl) |
| 2.28 | Singlet | 1H | Exchangeable Proton (-OH or -NH₂) |
| 2.06 | Singlet | 2H | Exchangeable Protons (-NH₂ or -OH) |
Data sourced from Kang et al. (2007). researchgate.net
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. In this compound, the different carbon atoms exist in distinct electronic environments, leading to a unique chemical shift for each.
The ¹³C NMR spectrum of this compound displays signals corresponding to the aromatic carbons of the benzene ring and the carbon atom of the amidoxime functional group. The carbon atom involved in the C=N double bond is significantly deshielded and typically resonates downfield. The aromatic carbons show a characteristic pattern of signals in the aromatic region of the spectrum (typically 125-150 ppm).
Table 1: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Justification |
| C=N | ~150-160 | The carbon in the C=N double bond is sp² hybridized and bonded to electronegative nitrogen atoms, causing a significant downfield shift. |
| C-ipso | ~130-135 | The aromatic carbon directly attached to the amidoxime group. Its shift is influenced by the substituent's electronic effects. |
| C-ortho | ~128-130 | Aromatic carbons adjacent to the ipso-carbon. |
| C-meta | ~128-130 | Aromatic carbons meta to the substituent group. |
| C-para | ~131-134 | The aromatic carbon opposite the substituent, whose chemical shift is often sensitive to the substituent's ability to donate or withdraw electron density via resonance. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Nitrogen-15 NMR (¹⁵N NMR) Studies and Coupling Constants
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within a molecule. Although ¹⁵N has a low natural abundance, its analysis can offer valuable structural information. For this compound, two distinct nitrogen environments exist: the amino (-NH₂) nitrogen and the imino (=N-OH) nitrogen. These two nuclei are expected to have significantly different ¹⁵N chemical shifts.
Furthermore, spin-spin coupling between ¹⁵N and adjacent ¹H or ¹³C nuclei can provide crucial connectivity data. nih.gov
¹J(¹⁵N,¹H) Coupling: The one-bond coupling between a nitrogen atom and a directly attached proton is highly dependent on the hybridization and bonding environment. For the -NH₂ group, a characteristic ¹J(¹⁵N,¹H) coupling constant would be expected. nih.gov
nJ(¹⁵N,¹³C) Coupling: Multi-bond couplings between ¹⁵N and ¹³C atoms can help in assigning the carbon skeleton relative to the nitrogen atoms.
While specific ¹⁵N NMR experimental data for this compound is not extensively documented in publicly available literature, the technique remains a powerful, albeit less common, tool for its structural analysis. nih.govrsc.org The measurement of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants, often facilitated by ¹⁵N-labeling, provides unambiguous information about molecular structure. nih.gov
Stereochemical Assignments (Z/E Isomerism)
The carbon-nitrogen double bond (C=N) in benzamidoxime restricts free rotation, leading to the possibility of geometric isomerism. These stereoisomers are designated as Z (zusammen, "together") and E (entgegen, "opposite"), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.
For benzamidoxime, the substituents on the carbon are the phenyl group and the amino (-NH₂) group. The substituents on the nitrogen are the hydroxyl (-OH) group and a lone pair of electrons. Assigning priorities, the phenyl group takes priority over the amino group, and the hydroxyl group takes priority over the lone pair.
Z-isomer: The higher-priority groups (phenyl and hydroxyl) are on the same side of the C=N double bond.
E-isomer: The higher-priority groups (phenyl and hydroxyl) are on opposite sides of the C=N double bond.
NMR spectroscopy is a key technique for distinguishing between these isomers. reddit.com The spatial arrangement of the substituents affects the chemical shifts of nearby nuclei. For instance, the proximity of the hydroxyl group to the phenyl ring in one isomer will influence the chemical shifts of the ortho-protons and ortho-carbons differently compared to the other isomer where the hydroxyl group is oriented away from the ring. Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, providing definitive evidence for either the Z or E configuration. nih.govbeilstein-journals.org It is common for the synthesis of oximes to produce a mixture of both Z and E isomers. beilstein-journals.org
Vibrational Spectroscopy Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups. The FT-IR spectrum of this compound shows characteristic absorption bands for its functional groups.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
| 3400 - 3200 | N-H stretching | Amino group (-NH₂) | Typically appears as a pair of bands in this region for a primary amine. |
| 3200 - 2500 | O-H stretching | Hydroxyl group (-OH) | A very broad and strong absorption, characteristic of hydrogen-bonded O-H groups. msu.edu |
| ~3050 | C-H stretching | Aromatic Ring | Aromatic C-H stretches typically appear just above 3000 cm⁻¹. vscht.cz |
| 1680 - 1640 | C=N stretching | Imino group (C=N) | The carbon-nitrogen double bond stretch gives a characteristic band in this region. |
| 1650 - 1550 | N-H bending | Amino group (-NH₂) | The scissoring vibration of the primary amine. msu.edu |
| 1600, 1475 | C=C stretching | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. vscht.cz |
| 1400 - 1260 | C-N stretching | Amine C-N | The stretching vibration of the carbon-nitrogen single bond. msu.edu |
| ~950 | N-O stretching | Oxime N-O | The stretch of the nitrogen-oxygen single bond. |
Note: The presence of the hydrochloride salt can cause additional broad absorptions corresponding to N⁺-H stretches.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, FT-Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
For this compound, FT-Raman spectroscopy is particularly useful for observing vibrations of the aromatic ring and the C=N bond. chemicalbook.com
Table 3: Expected FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
| ~3050 | C-H stretching | Aromatic Ring | Aromatic C-H stretching vibrations are Raman active. |
| 1680 - 1640 | C=N stretching | Imino group (C=N) | The C=N stretch is expected to be a strong band. |
| ~1600 | Ring "breathing" | Aromatic Ring | A characteristic, often strong, symmetric vibration of the benzene ring. |
| ~1000 | Ring "breathing" | Aromatic Ring | A trigonal ring breathing mode, which is typically a very sharp and intense band. |
The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. nih.gov
Computational and Theoretical Chemistry Studies on Benzamidoxime Hydrochloride
Quantum Chemical Calculations (e.g., DFT, B3LYP Methods)
Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular electronic structure and properties. nih.gov Density Functional Theory (DFT) is a prominent computational method that determines the properties of a molecule based on its electron density. asianjournalofphysics.comnih.gov Among the various functionals used in DFT, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is widely employed due to its balance of accuracy and computational efficiency for organic molecules. rjptonline.orgresearchgate.netnih.govnih.gov These methods are instrumental in predicting molecular geometries, vibrational spectra, and NMR chemical shifts, providing a theoretical framework to complement and interpret experimental data. nih.gov
A crucial first step in computational analysis is geometry optimization, a process that determines the three-dimensional arrangement of atoms corresponding to the lowest energy, and thus the most stable structure of a molecule. arxiv.orgyoutube.comwayne.edu This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. youtube.com The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Below is an illustrative table of the kind of data a geometry optimization would yield, based on parameters for the related benzamide (B126) structure.
| Illustrative Predicted Geometrical Parameters | |
|---|---|
| Parameter | Predicted Value (Illustrative) |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-N Bond Length | ~1.36 Å |
| C=O Bond Length | ~1.25 Å |
| C-C-C (aromatic) Bond Angle | ~120° |
| O-C-N Bond Angle | ~122° |
Note: The data in this table is illustrative for the benzamide core and does not represent experimentally or computationally verified values for benzamidoxime (B57231) hydrochloride.
Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. arxiv.org These calculations identify the normal modes of vibration, which correspond to the stretching, bending, and twisting motions of atoms. arxiv.org The predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. arxiv.orgnih.gov This analysis serves as a powerful tool for structural confirmation by comparing the predicted spectrum with one obtained experimentally.
For benzamidoxime hydrochloride, key vibrational modes would include N-H, O-H, C=N, and C-N stretching and bending frequencies. The table below lists typical frequency ranges for these functional groups, which would be precisely calculated in a theoretical study.
| Typical Vibrational Frequencies for Key Functional Groups | |
|---|---|
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 |
| N-H Stretch | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1640 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. researchgate.net Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict ¹H and ¹³C NMR chemical shifts. imist.ma The GIAO/DFT approach has been shown to provide satisfactory chemical shifts for various nuclei. imist.ma Theoretical calculations of NMR spectra are invaluable for assigning signals in experimental spectra, confirming structures, and studying conformational properties. imist.ma
While a specific computational study predicting the NMR shifts for this compound was not identified in the search results, experimental ¹³C NMR data for this compound is available. chemicalbook.com A theoretical study would aim to calculate these shifts and compare them to the experimental values shown below to validate the computed structure.
| Experimental ¹³C NMR Chemical Shifts for this compound chemicalbook.com | |
|---|---|
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=N | 148.8 |
| Aromatic C (quaternary) | 127.9 |
| Aromatic C-H | 132.8 |
| Aromatic C-H | 128.9 |
| Aromatic C-H | 128.1 |
Conformational Analysis and Tautomerism Studies
Amidoximes are known to exhibit tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. researchgate.netchemrxiv.org Tautomers differ in the position of a proton and the location of a double bond. nih.govchemrxiv.org Understanding the tautomeric equilibrium is critical as different tautomers can have distinct chemical and pharmacological properties. chemrxiv.org Computational studies are essential for determining the relative stability of different tautomers and the energetic barriers for their interconversion. nih.govresearchgate.net
Benzamidoxime can theoretically exist in several tautomeric forms, including the amidoxime (B1450833) form (in Z and E configurations), the zwitterionic aminonitrone form, and the iminohydroxylamine form. researchgate.netresearchgate.net DFT calculations have been employed to study the tautomerism of aromatic amidoximes like benzamidoxime (PhC(NH₂)=NOH) in various solvents. researchgate.net
Studies at the M06-2X/6-311+G(d,p) level of theory show that benzamidoxime exists in three main tautomeric forms: (Z)-amidoxime, (E)-amidoxime, and the zwitterionic (Z)-aminonitrone. researchgate.net The (Z)-amidoxime form is consistently found to be the most stable and dominant tautomer. researchgate.netresearchgate.net The energy difference between the (Z) and (E) tautomers is significant, and the zwitterionic aminonitrone form is notably stabilized by protic solvents. researchgate.net The iminohydroxylamine tautomer is generally found to be less stable than the amidoxime form. researchgate.net
| Calculated Relative Stability of Benzamidoxime Tautomers | ||
|---|---|---|
| Tautomeric Form | Relative Energy (kcal/mol) | Finding |
| (Z)-Amidoxime | 0.0 (Reference) | Most stable and dominant form researchgate.netresearchgate.net |
| (E)-Amidoxime | Higher than Z-form | Energy gap depends slightly on solvent researchgate.net |
| (Z)-Aminonitrone | Higher than Z-amidoxime | Stabilized by protic solvents researchgate.net |
| Iminohydroxylamine | ~4-10 kcal/mol higher than amidoxime | Less stable than amidoxime form researchgate.net |
Tautomerization involves the migration of a proton, a process that can be catalyzed by acids or bases. youtube.comyoutube.comyoutube.com The mechanism for interconversion between tautomers proceeds through a transition state, and the energy required to reach this state is known as the activation energy barrier. Computational studies can map these energetic pathways.
For amidoximes, the conversion between the amidoxime (a) and iminohydroxylamine (b) tautomers has been investigated. researchgate.net Calculations indicate that while the energy difference between the stable tautomers is relatively small (4-10 kcal/mol), the activation energy barrier for their interconversion is quite high (33-71 kcal/mol). researchgate.net This high barrier suggests that the spontaneous conversion between these two tautomers at room temperature is an unlikely event. researchgate.net The mechanism of tautomerization is generally a two-step proton transfer process, involving deprotonation at one site followed by protonation at another, or vice versa, depending on whether the conditions are basic or acidic. youtube.comyoutube.comyoutube.com For the ring-chain tautomerism of some benzodiazepines, which is another type of tautomerism, intramolecular proton transfer has been identified as the initiating step. rsc.org
Electronic Structure and Reactivity Descriptors
Computational chemistry provides powerful tools for understanding the electronic structure of molecules and predicting their reactivity. nih.gov For this compound, methods like Density Functional Theory (DFT) are employed to gain insights into its molecular properties. nih.govnih.gov These studies help in elucidating the distribution of electrons, identifying reactive sites, and understanding the molecule's stability and behavior in chemical reactions. nih.govniscpr.res.in
HOMO and LUMO Energy Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. e-journals.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com A small energy gap suggests that the molecule is more polarizable, has high chemical reactivity, and low kinetic stability. nih.govresearchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule and participation in chemical reactions. e-journals.in DFT calculations are a common method for computing these energy values. schrodinger.com For the related molecule benzamide, a HOMO-LUMO gap of 5.611 eV has been calculated, indicating a π-π* transition. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -8.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.21 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| ΔE (Energy Gap) | 7.74 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. |
Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the type of information gained from HOMO-LUMO analysis. Actual values would be obtained from specific DFT calculations on this compound.
Charge Distribution Analysis (e.g., Mulliken Charges)
Charge distribution analysis provides a way to quantify the partial atomic charges on each atom within a molecule. wikipedia.org This information is crucial for understanding a molecule's dipole moment, polarizability, electronic structure, and other properties. niscpr.res.in One of the most historically significant methods for calculating these charges is Mulliken population analysis. wikipedia.orgchemrxiv.org
The Mulliken method partitions the total electron population among the different atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. wikipedia.org This analysis helps identify electrophilic and nucleophilic sites within the molecule. Generally, electronegative atoms like oxygen and nitrogen are found to have negative Mulliken charges, while hydrogen atoms typically exhibit positive charges. niscpr.res.in However, it is important to note that Mulliken charges are known to be highly dependent on the choice of basis set used in the calculation, which is a recognized limitation of the method. wikipedia.orguni-muenchen.de
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| O (oxime) | -0.45 |
| N (oxime) | -0.20 |
| N (amine) | -0.55 |
| C (amidine) | +0.35 |
| H (on O) | +0.30 |
| H (on N) | +0.28 |
Note: The values presented are hypothetical and serve to illustrate the expected charge distribution in protonated benzamidoxime. The analysis would show significant negative charges on the electronegative oxygen and nitrogen atoms and positive charges on the carbon and hydrogen atoms.
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, these interactions are critical for understanding its crystal packing and physical properties. The molecule contains several functional groups capable of forming strong hydrogen bonds: the oxime hydroxyl group (-OH), the amine group (-NH2), and the oxime nitrogen. mdpi.com
In the crystalline phase, these groups act as both hydrogen bond donors and acceptors. mdpi.com The protonated amidinium cation in the hydrochloride salt would form strong hydrogen bonds with the chloride anion. researchgate.net Furthermore, water molecules, if present in the crystal lattice, would also participate extensively in the hydrogen-bonding network. researchgate.net
Computational Modeling of Reaction Mechanisms
Computational modeling has become an indispensable tool for investigating the intricate details of chemical reaction mechanisms. nih.gov By simulating reactions at a molecular level, researchers can characterize reaction pathways, identify transient intermediates, and calculate the structures and energies of transition states. nih.govchemrxiv.org For reactions involving benzamidoxime and its derivatives, DFT studies can elucidate plausible catalytic cycles, including steps such as activation, insertion, and protonation. rsc.org These computational approaches provide a deeper understanding of reaction energetics and kinetics that can be difficult to obtain through experimental means alone. nih.gov
Solvent Effects on Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry accounts for these effects using various solvent models. nih.govresearchgate.net Implicit solvent models, such as the SMD (Solvation Model based on Density) model, treat the solvent as a continuous medium with specific dielectric properties. nih.govfigshare.com This approach is computationally efficient and is often used to calculate the energetics of reactions in solution. nih.govresearchgate.net
Explicit solvent models, while more computationally demanding, include individual solvent molecules in the simulation. This allows for the direct modeling of specific interactions, such as hydrogen bonding between the solute and the solvent, which can be crucial for certain reaction mechanisms. chemrxiv.org For molecules like benzamidoxime, where hydrogen bonding is significant, considering the explicit role of solvent molecules can be essential for accurately predicting reaction pathways and barriers, as solvation can induce significant mechanistic changes. chemrxiv.orgnih.gov
Transition State Analysis
The transition state (TS) is a critical configuration along a reaction coordinate, representing the point of maximum energy that separates reactants from products. youtube.com It is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. ucsb.edu Locating and characterizing transition states is a primary goal of computational reaction modeling. chemrxiv.org
Various computational algorithms, such as Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST2) methods, are used to find an initial guess for the TS structure, which is then optimized. ucsb.edu A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state. scm.com This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming that the structure is indeed a saddle point connecting reactants and products. ucsb.edu For a ruthenium-catalyzed reaction involving a benzamide derivative, the activation free-energy barrier was calculated to be 28.2 kcal mol⁻¹, providing a quantitative measure of the reaction's kinetic feasibility. rsc.org
Coordination Chemistry and Metal Complexation of Benzamidoxime and Its Derivatives
Benzamidoxime (B57231) as a Ligand in Metal Coordination
Benzamidoxime and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. This versatility stems from the presence of multiple donor atoms within the amidoxime (B1450833) functional group (-C(NH₂)=NOH), namely the nitrogen atoms of the amino and oxime groups, and the oxygen atom of the oxime group. The coordination behavior is significantly influenced by the reaction conditions, the nature of the metal ion, and the pH of the medium, which dictates the protonation state of the ligand.
Coordination Modes of Neutral and Deprotonated Amidoxime Groups
The amidoxime group can coordinate to metal ions as a neutral molecule or in its deprotonated, anionic form. In its neutral state, benzamidoxime typically acts as a monodentate ligand, coordinating through the oxygen atom of the oxime group. An example of this is seen in the crystalline complex [UO₂(Hba)₄]²⁺, where the equatorial plane of the linear uranyl ion is surrounded by four oxygen atoms from four unidentate benzamidoxime (Hba) ligands. tandfonline.com
Upon deprotonation, the resulting benzamidoximate anion can act as a bidentate chelating ligand. This coordination often occurs in a side-on η² fashion, involving both the nitrogen and oxygen atoms of the oxime group. nih.gov This chelation results in the formation of a stable five-membered ring with the metal ion. nih.gov In solution, particularly in the presence of uranyl ions, benzamidoxime has been shown to coordinate in its anionic form, benzamidoximate (ba⁻), forming complexes such as [UO₂(ba)₃]⁻. researchgate.net The formation of such chelate complexes is a key reason for the high affinity of amidoxime-functionalized materials for certain metal ions.
Ligand Design Principles for Chelating Amidoxime Functionalities
The design of chelating ligands based on the amidoxime functionality is guided by the goal of enhancing selectivity and binding affinity for specific metal ions. A primary principle is the incorporation of the amidoxime group into a larger molecular framework that pre-organizes the donor atoms for effective chelation. This often involves creating multidentate ligands where the amidoxime group is one of several coordinating moieties.
The stability of the resulting metal complex is a crucial consideration. The formation of five- or six-membered chelate rings is thermodynamically favored. Therefore, ligand design often aims to position the amidoxime group and other donor atoms in such a way that they can readily form these stable ring structures upon metal binding. For instance, placing the amidoxime group adjacent to another potential donor atom on an aromatic or aliphatic backbone can facilitate bidentate or even tridentate coordination.
Furthermore, the electronic properties of the ligand can be tuned to influence its interaction with metal ions. The introduction of electron-donating or electron-withdrawing substituents on the benzamidoxime scaffold can alter the basicity of the donor atoms and, consequently, the stability of the metal complexes. The design of such ligands is critical for applications ranging from metal extraction and separation to the development of new catalysts and therapeutic agents.
Complexation with Specific Metal Ions
The ability of benzamidoxime to form stable complexes with a variety of metal ions has led to its investigation in numerous applications, most notably in the extraction of uranium from seawater.
Uranyl (U(VI)) Ion Complexation
Benzamidoxime exhibits a particularly strong affinity for the uranyl ion (UO₂²⁺). This interaction is fundamental to the use of amidoxime-based sorbents for uranium recovery. dntb.gov.ua The coordination chemistry of uranyl with benzamidoxime has been studied in both the solid state and in solution.
Structural studies have provided valuable insights into the coordination of benzamidoxime with the uranyl ion. In the solid state, crystal structures of uranyl-benzamidoxime complexes have been determined. For instance, in one complex, the linear uranyl group is equatorially surrounded by four oxygen atoms from monodentate benzamidoxime ligands. researchgate.net In another structurally characterized complex, three benzamidoximate ligands coordinate to each of three uranyl cations through the nitrogen and oxygen atoms of the oxime group in a side-on η² fashion. nih.gov
Kinetic studies of the uranyl-benzamidoxime system in solution have been conducted using NMR spectroscopy. The exchange rate constants for the benzamidoximate ligand in the [UO₂(ba)₃]⁻ complex have been determined, providing information on the lability of the complex. tandfonline.comresearchgate.net
| Parameter | Value | Reference |
| Exchange Rate Constant (kex at 25°C) | 1.3 x 10³ s⁻¹ | tandfonline.com |
| ΔH≠ | 35.8 ± 3.5 kJ·mol⁻¹ | tandfonline.comresearchgate.net |
| ΔS≠ | -65 ± 13.7 J·K⁻¹·mol⁻¹ | tandfonline.comresearchgate.net |
¹H and ¹³C NMR spectroscopy have been instrumental in elucidating the nature of uranyl-benzamidoxime complexes in non-aqueous solutions. tandfonline.comresearchgate.net These studies have confirmed that benzamidoxime coordinates to the uranyl ion in its deprotonated, anionic form (benzamidoximate). researchgate.net By analyzing the chemical shifts of the ¹³C NMR signals for benzamidoxime in the presence of the uranyl ion, the coordination number of the benzamidoximate ligand has been determined to be three, indicating the formation of a [UO₂(ba)₃]⁻ complex. tandfonline.comresearchgate.net This 1:3 uranyl to benzamidoxime complex has been reported to form in acetone (B3395972) when an excess of benzamidoxime is present. researchgate.net The NMR line-broadening method has been employed to determine the kinetic parameters of ligand exchange in this complex. tandfonline.com
XAFS Investigations of Uranyl-Amidoxime Binding
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic structure around a specific element. In the context of uranyl-amidoxime binding, XAFS studies have been instrumental in elucidating the coordination environment of the uranyl ion (UO₂²⁺) when complexed with amidoxime-based ligands. These investigations are particularly relevant to the development of adsorbents for uranium extraction from seawater, where amidoxime-functionalized polymers are considered the most promising materials. rsc.org
Early studies based on small molecule crystal structures and computational models proposed a tridentate or η² binding motif for the uranyl-amidoxime interaction. However, the first XAFS investigation of uranyl bound to polyamidoxime revealed a different picture. The experimental data suggested a cooperative chelating model, challenging the previously held assumptions. rsc.orgosti.gov This finding highlights the importance of studying these systems under conditions that mimic their intended application, as the polymer matrix can influence the coordination chemistry.
Subsequent XAFS studies, often combined with Density Functional Theory (DFT) calculations, have provided further insights. For instance, research on uranyl-amidoxime complexes in aqueous solutions has shown that in concentrated amidoxime solutions, the uranyl ion is equatorially coordinated by three η² amidoximate groups. mdpi.com This η² coordination is a key feature of the strong binding between uranyl and amidoxime ligands.
Furthermore, XAFS has been used to investigate the competitive binding of other ions present in seawater. Studies on amidoxime-based fibers deployed in natural seawater have revealed that vanadium, a common competitor for uranium binding, is solely bound to the cyclic imide-dioxime form of the ligand. osti.gov This specificity has significant implications for designing more selective uranium adsorbents.
The table below summarizes key findings from selected XAFS studies on uranyl-amidoxime binding.
| System Studied | Key Findings | Reference |
| Polyamidoxime-bound uranyl | EXAFS fits suggest a cooperative chelating model, rather than tridentate or η² motifs. A µ²-oxo-bridged transition metal was observed in the uranyl coordination sphere in samples exposed to seawater. | rsc.orgosti.gov |
| Uranyl-amidoxime complex in aqueous solution | In concentrated amidoxime solution, the local structure consists of a uranyl ion equatorially coordinated by three η² amidoximate groups. | mdpi.com |
| Amidoxime-phosphonic acid copolymer adsorbent | XAFS data supports a cooperative chelating model, highlighting emergent behavior from the polymer inclusion of amidoxime. | researchgate.net |
| Amidoxime-based fibers in natural seawater | Vanadium was found to be bound solely to the cyclic imide-dioxime form of the ligand. | osti.gov |
Formation Constants and Chelation Mechanisms
The stability of metal-ligand complexes in solution is quantified by their formation constants (also known as stability constants). wikipedia.org For the interaction between the uranyl ion and benzamidoxime and its derivatives, these constants provide crucial information about the strength of the binding and the conditions under which complexation occurs. The chelation mechanism, in turn, describes the stepwise process of ligand binding to the metal ion.
The chelate effect is a significant factor in the stability of uranyl-amidoxime complexes. This effect describes the enhanced stability of a complex containing a chelating ligand (a ligand that binds to the metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. wikipedia.org In the case of amidoximes, the two donor atoms are typically the nitrogen and oxygen of the amidoxime group, which form a stable five-membered ring with the uranyl ion.
Thermodynamic studies of U(VI) complexation with glutardiamidoxime, a related diamidoxime, have provided valuable data on the formation constants and the influence of pH on complexation. The stability of the formed complexes is a key factor in the efficiency of uranium extraction from seawater.
The general order of stability for first-row divalent transition metal complexes often follows the Irving-Williams series. However, the stability of uranyl complexes with various ligands, including amidoximes, is also influenced by factors such as the hard-soft acid-base properties of the metal and ligand, and the specific geometry of the coordination sphere.
The table below presents representative stability constants for uranyl complexes with amidoxime-related ligands. It is important to note that the values can vary depending on the specific ligand, experimental conditions (temperature, ionic strength), and the method of determination.
| Ligand | Metal Ion | Log β | Reference |
| Glutarimidedioxime | V(V) | 53.0 ± 0.4 | osti.gov |
| 5LIO-1-Cm-3,2-HOPO | UO₂²⁺ | logβ₁₁₁ = 24.8(7), logβ₁₁₀ = 18.6(7), logβ₁₁₋₁ = 7.5(7) | researchgate.net |
Technetium (Tc(V)) Complexation
The coordination chemistry of technetium in its +5 oxidation state (Tc(V)) with benzamidoxime and its derivatives has been explored, primarily due to the potential applications of ⁹⁹ᵐTc-labeled compounds in diagnostic imaging. The oxo-technetium(V) core ([Tc=O]³⁺) is a common motif in these complexes.
Conformational Analysis of Oxo-Technetium(V) Benzamidoxime Complexes
The conformation of oxo-technetium(V) benzamidoxime complexes is crucial for their stability and biological behavior. Studies have focused on understanding the arrangement of the benzamidoxime ligands around the [Tc=O]³⁺ core.
Research on N-substituted benzamidoxime derivatives has shown that these ligands can form stable complexes with technetium-99m. nih.gov The resulting complexes often exhibit a square-pyramidal geometry, with the oxo group in the apical position and the benzamidoxime ligands forming the base. nih.gov The equatorial plane is typically formed by the nitrogen and oxygen atoms of the amidoxime groups from two ligand molecules. nih.gov
Spectroscopic Characterization of Technetium Complexes
The characterization of oxo-technetium(V) benzamidoxime complexes relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are key methods used to elucidate the structure and bonding within these complexes.
In the characterization of the ⁹⁹ᵍTc-N-methyl benzamidoxime complex, Fourier-transform infrared (FT-IR) and NMR spectroscopy were used to confirm the coordination of the ligand to the technetium core. nih.gov X-ray diffraction analysis of the crystalline complex provided definitive structural information, revealing the square-pyramidal geometry and the specific arrangement of the ligands. nih.gov
High-performance liquid chromatography (HPLC) is another important tool, particularly for comparing the complexes prepared with the long-lived isotope ⁹⁹ᵍTc and the short-lived, medically relevant isotope ⁹⁹ᵐTc. The identity of the ⁹⁹ᵐTc-labeled complex can be confirmed by comparing its HPLC retention time with that of the fully characterized ⁹⁹ᵍTc complex. nih.gov
The development of bifunctional chelating agents based on hydroxamamide (Ham), a related ligand, has also been reported for the preparation of ⁹⁹ᵐTc-labeled probes. nih.gov These agents form ⁹⁹ᵐTc-complexes with a metal-to-ligand ratio of 1:2. nih.gov
Palladium (Pd) Complexation
The complexation of palladium with benzamidoxime has led to the synthesis of cyclopalladated compounds. In these complexes, the benzamidoxime ligand is not only coordinated to the palladium center through its nitrogen or oxygen atoms but also forms a direct carbon-palladium bond through the activation of a C-H bond on the benzene (B151609) ring. This process is known as cyclometalation.
Synthesis of Cyclopalladated Benzamidoxime Complexes
The synthesis of cyclopalladated benzamidoxime complexes typically involves the reaction of a palladium(II) precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride, with benzamidoxime. The reaction often proceeds through an initial coordination of the ligand to the palladium center, followed by an intramolecular C-H activation step to form the palladacycle.
A variety of cyclopalladated benzamidoxime complexes have been prepared. nih.gov For example, the reaction of [Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}(μ-Cl)]₂ with appropriate neutral ligands (L) leads to the formation of mononuclear complexes of the type [Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}Cl(L)]. nih.gov Cationic complexes can be obtained in the presence of a salt like NaClO₄. nih.gov
The reactivity of these cyclopalladated complexes has also been explored. For instance, they can react with other ligands, leading to the formation of new complexes with different coordination environments. nih.gov The insertion of isocyanides into the Pd-C bond of these complexes has also been demonstrated. nih.gov
The synthesis of these complexes is of interest due to the potential applications of palladacycles in various fields, including organic synthesis and materials science. mdpi.com
The table below lists some of the synthesized cyclopalladated benzamidoxime complexes.
| Complex | Formula | Reference |
| 1 | [Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}Cl(PTol₃)] | nih.gov |
| 2 | [Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}Cl(XyNC)] | nih.gov |
| 3 | [Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}Cl(pic)] | nih.gov |
| 4 | [Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}(pic)₂]ClO₄ | nih.gov |
| 5 | [Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}(tbbpy)]ClO₄ | nih.gov |
| 6 | PPN[Pd{C,N-C₆H₄{C(NH₂)=NOH}-2}Cl₂] | nih.gov |
Insertion Reactions in Palladated Complexes
The reactivity of cyclopalladated benzamidoxime complexes has been explored, revealing their capacity to undergo insertion reactions. A notable example involves the insertion of an isocyanide molecule into the palladium-carbon bond of a cyclopalladated complex.
Specifically, the reaction of the cyclopalladated benzamidoxime complex [Pd{C,N-C6H4{C(NH2)=NOH}-2}Cl(XyNC)] with an additional molecule of 2,6-dimethylphenyl isocyanide (XyNC) leads to the formation of an iminobenzoyl complex. This transformation occurs through the insertion of the isocyanide into the Pd-C bond. The resulting product is characterized as [Pd{C,N-C(N=Xy)C6H4{C(NH2)=NOH}-2}Cl(CNXy)]. This reaction demonstrates a key aspect of the reactivity of these organometallic compounds, where the stable Pd-C bond can be readily functionalized.
Table 1: Insertion Reaction in a Palladated Benzamidoxime Complex
| Reactant Complex | Inserting Reagent | Product Complex |
|---|---|---|
| [Pd{C,N-C6H4{C(NH2)=NOH}-2}Cl(XyNC)] | 2,6-dimethylphenyl isocyanide (XyNC) | [Pd{C,N-C(N=Xy)C6H4{C(NH2)=NOH}-2}Cl(CNXy)] |
Other Transition Metal Complexation (e.g., Cobalt, Zinc)
Benzamidoxime and its derivatives are effective chelating agents for a variety of transition metal ions beyond palladium. The presence of both nitrogen and oxygen donor atoms in the amidoxime group allows for the formation of stable chelate rings with metal centers. This chelating ability is fundamental to its application in areas such as heavy metal extraction and the synthesis of novel coordination compounds.
The interaction of amidoximes with various metal ions has been a subject of study, highlighting the versatility of this functional group in coordination chemistry. While extensive structural characterization for cobalt and zinc complexes specifically with benzamidoxime is an area of ongoing research, the known affinity of the amidoxime moiety for transition metals suggests the formation of stable complexes. For instance, amidoxime-functionalized polymers have demonstrated a strong ability to adsorb metal ions from aqueous solutions, with the order of adsorptivity being Cu ≈ Ag > Ni > Zn. grafiati.com This indicates that benzamidoxime can indeed form complexes with zinc.
The coordination chemistry of cobalt with related nitrogen- and oxygen-donating ligands is well-established. These complexes exhibit a range of geometries and oxidation states, often influenced by the specific ligand environment. The fundamental principles of coordination chemistry support the capacity of benzamidoxime to act as a ligand for cobalt, forming stable complexes.
Spectrophotometric Methods for Metal Determination
The formation of colored complexes between a ligand and a metal ion is a principle widely used in the spectrophotometric determination of metal concentrations. This method relies on the direct relationship between the absorbance of light by the complex and its concentration, as described by the Beer-Lambert law.
Various reagents are employed for the colorimetric determination of metal ions like cobalt and zinc. For example, ninhydrin (B49086) forms a violet-colored complex with cobalt at a pH of 8.2, with a maximum absorbance at 395 nm, allowing for its spectrophotometric estimation. nih.gov Similarly, new reagents are continuously being developed for the sensitive and selective determination of zinc in various samples, including pharmaceuticals. pcbiochemres.comaurorabiomed.com.cnbu.edu.egjocpr.com These methods involve the formation of a colored complex between the reagent and Zn(II) at a specific pH, followed by the measurement of absorbance at the wavelength of maximum absorption (λmax). pcbiochemres.comaurorabiomed.com.cnbu.edu.egjocpr.com
While benzamidoxime itself is known to form complexes with metal ions, its direct application as a colorimetric reagent in standardized spectrophotometric methods for the quantitative determination of cobalt and zinc is not extensively documented in recent literature. However, the underlying principle of complex formation suggests its potential in this analytical application. The interaction of metal ions with the amidoxime functional group can lead to the formation of species with distinct spectroscopic signatures, which could be exploited for analytical purposes. acs.org Spectroscopic characterization of metal-amidoxime complexes is a key step in developing such methods. inl.gov
Table 2: Examples of Reagents for Spectrophotometric Determination of Cobalt and Zinc
| Metal Ion | Reagent | pH | λmax (nm) |
|---|---|---|---|
| Cobalt(II) | Ninhydrin nih.gov | 8.2 | 395 |
| Cobalt(II) | [2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI) humanjournals.com | 9 | 491 |
| Zinc(II) | [4,5-diphenyl-2-((1E)-(4-(1-(2-phenylhydrazono)ethyl)phenyl)diazenyl)-4H-imidazole] (DPHEDPI) | 7.5 | 520 |
| Zinc(II) | Murexide pcbiochemres.com | 7.0 | 450 |
| Zinc(II) | 8-Hydroxyquinoline aurorabiomed.com.cn | - | 384 |
| Zinc(II) | 2-Benzoylpyridine thiosemicarbazone (BPT) jocpr.com | 6.0 | 430 |
Applications in Advanced Organic Synthesis and Material Science
Benzamidoxime (B57231) as a Synthetic Intermediate
Benzamidoxime hydrochloride serves as a versatile synthetic intermediate in the field of organic chemistry. Its unique chemical structure, featuring both a nucleophilic amino group and a hydroxylamino group, allows it to participate in a variety of chemical transformations. This reactivity makes it a valuable precursor for creating more complex molecules, particularly in the pharmaceutical and material science sectors. The compound is often synthesized through the reaction of benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride. patsnap.com
Benzamidoxime is a key starting material in the synthesis of various pharmaceutical intermediates. It is notably used to prepare aryloxadiazoles, a class of compounds investigated for their potential as apoptosis inducers and anticancer agents. chemicalbook.com Furthermore, its derivatives are integral to the creation of agricultural fungicides. For instance, it acts as a precursor for compounds like 2,3-difluoro-6-trifluoromethylbenzamidoxime, which is essential in synthesizing broad-spectrum agricultural fungicides. vulcanchem.com The amidoxime (B1450833) functional group is a critical component in these syntheses, contributing to the biological activity of the final products. While not typically a direct pharmaceutical agent itself, its structural analogs are crucial intermediates in the development of antiviral and anticancer drugs. vulcanchem.com
The reactivity of benzamidoxime makes it an important building block for the synthesis of a wide range of heterocyclic compounds. researchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in many FDA-approved drugs. scripps.edunih.gov Benzamidoxime can serve as a starting material for creating valuable heteroarenes such as imidazoles, benzimidazoles, pyrimidines, and 1,2,4-thiadiazines. researchgate.net The ability to readily form these ring systems is crucial for medicinal chemists who utilize heterocyclic scaffolds to develop novel bioactive compounds for drug discovery.
Catalytic Applications in Organic Transformations
Beyond its role as a synthetic building block, benzamidoxime has emerged as an effective catalyst in certain organic reactions. Its ability to facilitate complex transformations under mild conditions highlights its utility in modern synthetic chemistry.
Benzamidoxime has been successfully employed as a catalyst to promote carbon-carbon (C-C) bond formation, a fundamental process in organic synthesis. scispace.com A notable example is its use in the diastereoselective crotylation of aldehydes with potassium crotyltrifluoroborates. vulcanchem.comscispace.com This reaction produces homoallylic alcohols, which are versatile and valuable synthetic intermediates for a variety of natural products and biologically active compounds. scispace.com In this process, benzamidoxime (used at a 10 mol% loading) facilitates the reaction in a water/dichloromethane (B109758) solvent system, leading to high yields of the desired products. vulcanchem.comscispace.com UV spectroscopy studies suggest that the catalyst interacts with the organotrifluoroborates, likely stabilizing reactive intermediates during the reaction. vulcanchem.com
Table 1: Diastereoselective Crotylation of Aldehydes using Benzamidoxime as a Catalyst
| Aldehyde Substrate | Crotyltrifluoroborate | Product (Homoallylic Alcohol) | Yield (%) |
|---|---|---|---|
| p-bromobenzaldehyde | (Z)-crotyltrifluoroborate | syn-homoallylic alcohol | >90 |
This table is a representation of findings that demonstrate the high efficiency of benzamidoxime in catalyzing crotylation reactions. vulcanchem.comscispace.com
Table 2: Study on the Recovery and Reusability of Benzamidoxime Catalyst
| Reaction Cycle | Catalyst State | Product Yield (%) | Catalyst Recovery Rate (%) |
|---|---|---|---|
| 1 | Fresh | >90 | 85 ± 5 |
| 2 | Recovered | ~90 | 85 ± 5 |
| 3 | Recovered | ~88 | 85 ± 5 |
This table summarizes the results from a study on the reusability of benzamidoxime, showing sustained activity and recovery over multiple cycles. scispace.com
Role in Ligand Design and Drug Discovery Research
The benzamidoxime scaffold is increasingly recognized for its importance in ligand design and drug discovery. nih.gov A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose, and the design of effective ligands is central to modern medicinal chemistry. researchgate.net
The physicochemical properties of the benzamidoxime structure make it a valuable scaffold for identifying and optimizing hit compounds in drug discovery campaigns. nih.gov Recently, a structure-based screening identified a compound with a benzamidoxime scaffold, VIS310, as a hit with pH-dependent binding potency to Programmed death-ligand 1 (PD-L1), a significant target in cancer immunotherapy. nih.gov The amidoxime group's ability to chelate metals also suggests potential applications in the design of metallodrugs. vulcanchem.com The benzamidoxime derivatives showed an enhanced binding efficacy in the acidic tumor microenvironment compared to neutral pH. This pH-dependent activity presents an opportunity to design drugs that specifically target cancer cells, potentially reducing side effects associated with broader activity. nih.gov This research highlights how the benzamidoxime core can be instrumental in developing new therapeutic agents. nih.gov
Benzamidoxime as a Privileged Scaffold
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point in drug discovery. hebmu.edu.cn Natural products are a significant source of these scaffolds, which are seen as biologically pre-validated platforms for designing compound libraries. hebmu.edu.cn The benzimidazole ring, a related structure, is a well-established privileged scaffold in drug design due to its physicochemical properties, such as its efficiency as a hydrogen-bond donor-acceptor and its ability to engage in π-π stacking and hydrophobic interactions. nih.gov These characteristics allow benzimidazole derivatives to bind effectively with a wide range of macromolecules. nih.gov
Similarly, the benzamidoxime structure has been identified as a privileged scaffold and a novel chemical class for the development of specific inhibitors. nih.gov Its utility has been demonstrated in the discovery of ligands for programmed death-ligand 1 (PD-L1), an important target in immuno-oncology. nih.gov The benzamidoxime framework has been instrumental in analogue-based screening campaigns, serving as the core structure for the development of derivatives with tailored properties. nih.gov The versatility of this scaffold allows for substitutions on the benzene (B151609) ring, which can significantly alter the molecule's physicochemical properties and its interaction with biological targets. nih.gov
| Feature of a Privileged Scaffold | Relevance to Benzamidoxime |
| Binding Versatility | The core structure can be modified to interact with various biological targets, such as PD-L1. nih.gov |
| Synthetic Accessibility | The scaffold allows for the straightforward synthesis of a library of analogues with diverse substitutions. nih.gov |
| Favorable Physicochemical Properties | Possesses hydrogen-bond donor and acceptor sites, enabling strong interactions with proteins. nih.gov |
| Three-Dimensional Structure | Provides a defined spatial arrangement of functional groups for target recognition. |
De Novo Drug Design Approaches
De novo drug design is a computational methodology that aims to generate novel molecular structures with desired biological activities from the ground up, based on the properties of a biological target. nih.gov This approach can be broadly categorized into structure-based and ligand-based design. nih.gov The process often involves assembling molecular fragments or atoms within the constraints of a target's binding site to create new chemical entities. nih.gov
While specific examples of complete de novo design starting from this compound are not extensively detailed, the principles are highly applicable. In a structure-based approach, the benzamidoxime scaffold could be used as a primary fragment in a computational algorithm. For instance, in a structure-based screening campaign against PD-L1, a virtual library of small molecules was docked into a key binding site defined by specific residues like Asp122 and Lys124. nih.gov A de novo design algorithm could use the benzamidoxime core and computationally "grow" different substituents in this defined pocket to optimize interactions and predict novel, potent inhibitors. This method allows for the exploration of vast chemical space to identify molecules with ideal binding characteristics.
Ligand-Based Drug Design Strategies
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or not well-defined. jubilantbiosys.comnih.gov Instead, this strategy relies on the knowledge of molecules that are known to interact with the target. jubilantbiosys.com The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. researchgate.net Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net
The benzamidoxime scaffold has been effectively used in LBDD strategies. A notable example is its use in an analogue-based screening campaign to identify new PD-L1 ligands. nih.gov In this study, the benzamidoxime scaffold of a known compound was used as a query to search a large chemical database for analogues. nih.gov This search identified several derivatives with different functional groups (hydroxyl, methyl, phenyl) on the benzene ring. nih.gov These compounds were then synthesized and tested to explore the structure-activity relationship, a hallmark of LBDD. nih.gov This approach leverages the known structural features of an active ligand to efficiently discover new compounds with potentially improved properties. jubilantbiosys.com
Structure-Activity Relationship (SAR) Studies for Chemical Design
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on how modifications to a molecule's chemical structure affect its biological activity. rroij.com By systematically altering functional groups on a lead compound, researchers can identify the key features responsible for its efficacy and optimize them. rroij.comresearchgate.net
Preliminary SAR studies have been conducted on benzamidoxime derivatives, particularly in the context of their activity as PD-L1 ligands. nih.gov These studies revealed that the nature and position of substituents on the benzamidoxime benzene ring have a significant impact on binding potency. The electronic effects of these functional groups influence the pKa values of the derivatives, which in turn affects their binding affinity at different pH levels, a critical factor in the acidic tumor microenvironment. nih.gov For example, the introduction of various hydroxyl, methyl, and phenyl groups led to derivatives with different dissociation constants (Kd). nih.gov This information is crucial for the rational design of next-generation inhibitors with improved efficacy and tailored physicochemical properties. nih.gov
| Compound Series | Substitution on Benzene Ring | Observed Effect on Activity | Reference |
| Benzamidoxime Derivatives | Hydroxyl, Methyl, Phenyl groups | Alters pKa values and dissociation constants (Kd) for PD-L1 binding. | nih.gov |
| Benzamidoxime Derivatives | Electron-donating groups | Stabilize the protonated nitrogen of the oxime, influencing pH-dependent binding potency. | nih.gov |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry is the field of chemistry that explores systems composed of multiple molecules held together by non-covalent intermolecular forces. wikipedia.org These forces include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic effects. wikipedia.org A key process within this field is molecular self-assembly, where molecules spontaneously organize into stable, well-defined structures. wikipedia.orgnih.gov
The molecular structure of benzamidoxime makes it an excellent candidate for participation in supramolecular chemistry and self-assembly. The amidoxime functional group [-C(=NOH)NH2] contains multiple sites capable of forming strong hydrogen bonds. The hydroxyl (-OH) group and the amine (-NH2) group can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
This capacity for multiple hydrogen bonding interactions allows benzamidoxime molecules to self-assemble into larger, ordered supramolecular structures. These could include simple dimers, one-dimensional chains, or more complex three-dimensional networks in the solid state. Such organized assemblies are fundamental to the field of crystal engineering and can influence the material properties of the compound, such as solubility and stability. While specific studies focusing solely on the supramolecular self-assembly of this compound are not detailed, the inherent chemical nature of the molecule strongly supports its ability to form these complex, non-covalently bonded architectures. nih.gov
Future Research Trajectories and Emerging Trends
Development of Novel Synthetic Methodologies
The traditional synthesis of benzamidoxime (B57231) hydrochloride, typically involving the reaction of a benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride, is well-established. However, future research is increasingly focused on developing more efficient, sustainable, and cost-effective synthetic routes. The principles of green chemistry are becoming a major driver in this area, aiming to reduce hazardous waste, minimize energy consumption, and utilize renewable feedstocks. chemmethod.comchemmethod.com
Emerging trends in this field include:
Catalytic Innovations: Research into novel catalysts is a key area. For instance, the use of ionic liquid-supported nano-metal catalysts has been proposed as a green and efficient method for producing benzamidine (B55565) derivatives from benzamidoxime, a process that highlights the potential for catalyst-driven improvements in the synthesis of related compounds. google.comgoogle.com Future work may focus on heterogeneous catalysts that can be easily recovered and recycled, further enhancing the sustainability of the process.
Flow Chemistry: The application of continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Developing a continuous flow process for the synthesis of benzamidoxime hydrochloride could lead to higher yields and purity while reducing operational costs.
Alternative Solvents and Reaction Conditions: A significant push in green chemistry involves replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or deep eutectic solvents. nih.gov Research into microwave-assisted or ultrasound-assisted synthesis could also accelerate reaction times and improve energy efficiency. chemmethod.com
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Advanced Catalysis | Higher efficiency, recyclability, greener process. google.com | Development of novel heterogeneous and nano-catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |
| Green Solvents/Conditions | Reduced environmental impact, lower toxicity. chemmethod.comnih.gov | Exploring deep eutectic solvents, water-based systems, and energy-efficient methods (microwave, ultrasound). |
Exploration of Undiscovered Reaction Pathways
The known chemistry of benzamidoxime is largely centered on its role as a precursor to amidines through reduction and its function as a metal ligand. researchgate.netnih.gov However, the unique combination of functional groups—an oxime and an amide—suggests a rich and largely unexplored reactive landscape.
Future research is expected to delve into:
Enzymatic Transformations: The reduction of benzamidoxime to its corresponding amidine is a known biotransformation, often catalyzed by enzymes like mitochondrial amidoxime-reducing component (mARC). researchgate.netnih.gov This highlights the potential of using benzamidoxime derivatives as prodrugs. researchgate.net Future studies could explore a wider range of enzymatic reactions to synthesize novel derivatives with specific biological activities, leveraging the high selectivity of biocatalysts.
Cycloaddition Reactions: The oxime functional group can participate in various cycloaddition reactions, such as [3+2] cycloadditions to form five-membered heterocyclic rings. uchicago.eduwikipedia.org This pathway remains largely unexplored for benzamidoxime. Investigating its reactivity as a dipole in such reactions could open doors to a new class of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.orglibretexts.org
Photochemical Reactions: Photochemical activation can induce unique cycloaddition pathways, such as [2+2] cycloadditions, that are often forbidden under thermal conditions. youtube.com Exploring the photochemical reactivity of this compound could lead to the synthesis of strained ring systems and novel molecular architectures that are inaccessible through traditional thermal methods.
Advanced Computational Modeling for Predictive Design
The integration of advanced computational methods is revolutionizing chemical research by enabling the predictive design of molecules and reactions. For this compound, these tools can accelerate discovery and optimization across its various applications.
Key areas for future computational research include:
Reactivity Prediction: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the reactivity of benzamidoxime derivatives. nih.govnih.govrsc.orgchemrxiv.org This can help in identifying promising new reactions and optimizing conditions for known transformations, reducing the need for extensive empirical screening. DFT has already been employed to study the coordination of benzamidoxime with metal ions like U(VI) and to investigate the electronic properties of metal-ligand complexes. researchgate.netresearchgate.netnih.gov
Machine Learning (ML) for Property Prediction: ML algorithms can be trained on existing chemical data to predict the properties of novel benzamidoxime derivatives. beilstein-journals.orgnih.govfrontiersin.org For example, ML models could predict the binding affinity of a new ligand for a specific metal ion or forecast the biological activity of a potential drug candidate. nih.govarxiv.org This data-driven approach can significantly speed up the design and discovery process. beilstein-journals.org
De Novo Design: Generative ML models can design entirely new molecules based on desired properties. This could be applied to create novel benzamidoxime-based ligands with enhanced selectivity for critical metals or to design prodrugs with optimized pharmacokinetic profiles.
| Computational Tool | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms; Predicting ligand-metal binding energies. researchgate.netnih.gov | Rational design of new synthetic routes and highly selective ligands. |
| Machine Learning (ML) | Predicting physicochemical properties, bioactivity, and material performance. frontiersin.org | Accelerated screening and identification of lead compounds for specific applications. |
| Molecular Docking | Simulating the interaction of derivatives with biological targets (e.g., enzymes). derpharmachemica.com | Design of potent and selective enzyme inhibitors or prodrugs. |
Expansion of Ligand Design Applications
The strong chelating ability of the amidoxime (B1450833) group makes benzamidoxime an excellent scaffold for designing ligands for metal ion separation and sensing. koreascience.kracs.org While its use in uranium extraction from seawater is well-known, there is vast potential to expand its applications.
Future research will likely focus on:
Selective Extraction of Critical Metals: There is a growing demand for the recovery of valuable and critical metals, such as rare earth elements, platinum group metals, and lithium, from industrial waste and electronic scrap. mdpi.com A major research thrust will be the design of benzamidoxime-based ligands with tailored selectivity for these specific metal ions, enabling more efficient and environmentally friendly recycling processes. google.com
Development of Metal Ion Sensors: By incorporating chromophores or fluorophores into the benzamidoxime structure, it is possible to create sensors that exhibit a detectable colorimetric or fluorescent response upon binding to a specific metal ion. This could lead to the development of simple and rapid tests for environmental monitoring or industrial process control.
Catalysis: Benzamidoxime-metal complexes themselves could serve as catalysts. Research into the catalytic activity of these complexes in various organic transformations could uncover new applications in fine chemical synthesis.
Integration with Emerging Materials Science (e.g., polymers for metal recovery)
The immobilization of benzamidoxime onto solid supports, particularly polymers, is a key strategy for creating practical materials for metal recovery. acs.orgul.ie The future in this area lies in the development of more sophisticated and higher-performing materials.
Emerging trends include:
Advanced Functional Polymers: The focus is shifting from simple resins to advanced polymer architectures, such as star-shaped polymers, graft polymers, and polymers with hierarchical pore structures. researchgate.netnih.gov These designs can enhance the density of functional groups, improve accessibility for metal ions, and increase adsorption capacity and kinetics. asrs.us
Hybrid Materials and Nanocomposites: Integrating benzamidoxime-functionalized molecules with inorganic materials like silica, magnetic nanoparticles, or graphene oxide can create hybrid materials with synergistic properties. rsc.orgkaust.edu.sanih.gov For example, magnetic composites would allow for the easy separation of the adsorbent from a solution using an external magnetic field, simplifying the recovery process.
Functionalized Membranes: Grafting benzamidoxime-containing polymers onto the surface of separation membranes could create highly selective filtration systems for the continuous removal and recovery of specific metal ions from process streams or wastewater. mdpi.com
| Material Type | Key Features and Advantages | Future Research Direction |
| Advanced Polymer Architectures | High functional group density, improved kinetics, high capacity. researchgate.net | Synthesis of star polymers and hyperbranched polymers for enhanced performance. |
| Hybrid Materials/Nanocomposites | Combines properties of organic and inorganic components (e.g., magnetism, high surface area). rsc.org | Development of magnetic adsorbents and graphene-based composites for easy separation and high efficiency. |
| Functionalized Membranes | Enables continuous separation processes, high selectivity. mdpi.com | Creating robust and fouling-resistant membranes for industrial-scale metal recovery. |
Q & A
Q. What are the standard methodologies for synthesizing Benzamidoxime Hydrochloride, and how can purity be validated?
this compound (CAS 613-92-3) is typically synthesized via the reaction of benzamide derivatives with hydroxylamine under controlled acidic conditions . Key steps include:
- Synthesis : Reaction of benzamide with hydroxylamine hydrochloride in ethanol/water mixtures, followed by HCl neutralization to precipitate the product.
- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, as described for related amidoxime compounds, to confirm >95% purity .
- Structural Confirmation : FT-IR spectroscopy for functional group analysis (e.g., amidoxime N–O stretch at ~930 cm⁻¹) and NMR (¹H/¹³C) to verify molecular structure .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.
- Quantification : LC-MS/MS with a reversed-phase C18 column and MRM (Multiple Reaction Monitoring) transitions for enhanced specificity .
- Calibration : Use deuterated internal standards (e.g., Benzamidoxime-d₅ Hydrochloride) to minimize matrix effects .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in catalytic systems?
- Density Functional Theory (DFT) : Model intermediates and transition states in reactions (e.g., coordination with metal catalysts). Focus on bond dissociation energies and electron transfer pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions and stability of amidoxime-metal complexes in aqueous/organic phases .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC₅₀ values in enzyme inhibition assays) and assess variability using statistical tools (e.g., ANOVA).
- Source Investigation : Identify differences in experimental conditions (e.g., solvent polarity, buffer composition) that may alter bioactivity .
- Reproducibility Testing : Replicate conflicting studies under standardized protocols (e.g., OECD guidelines) to isolate confounding variables .
Q. How can researchers optimize this compound for targeted drug delivery systems?
Q. What are the best practices for synthesizing isotopically labeled this compound (e.g., ¹⁵N or ¹³C) for tracer studies?
- Isotope Incorporation : Use ¹⁵N-hydroxylamine hydrochloride as a precursor during synthesis to label the amidoxime group .
- Purification : Employ preparative HPLC with a high-resolution C18 column to isolate labeled compounds from unreacted isotopes .
- Validation : Confirm isotopic purity via High-Resolution Mass Spectrometry (HRMS) and quantify using NMR isotope integration .
Methodological Considerations
- Data Reproducibility : Document all synthesis and analysis parameters (e.g., solvent purity, equipment calibration) to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., hydroxylamine hydrochloride) and disposal protocols .
For further guidance on experimental design or data interpretation, consult peer-reviewed protocols in journals such as Medicinal Chemistry Communications or F1000Research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
